molecular formula C12H11N3O B7977743 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile

Cat. No.: B7977743
M. Wt: 213.23 g/mol
InChI Key: AZFFEOQPYBGRFE-UHFFFAOYSA-N
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Description

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile is an organic compound that features a benzonitrile group linked to a pyrazole moiety through an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable benzonitrile derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyrazole and benzonitrile units .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-8-12(7-14-15)16-9-11-4-2-3-10(5-11)6-13/h2-5,7-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFEOQPYBGRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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